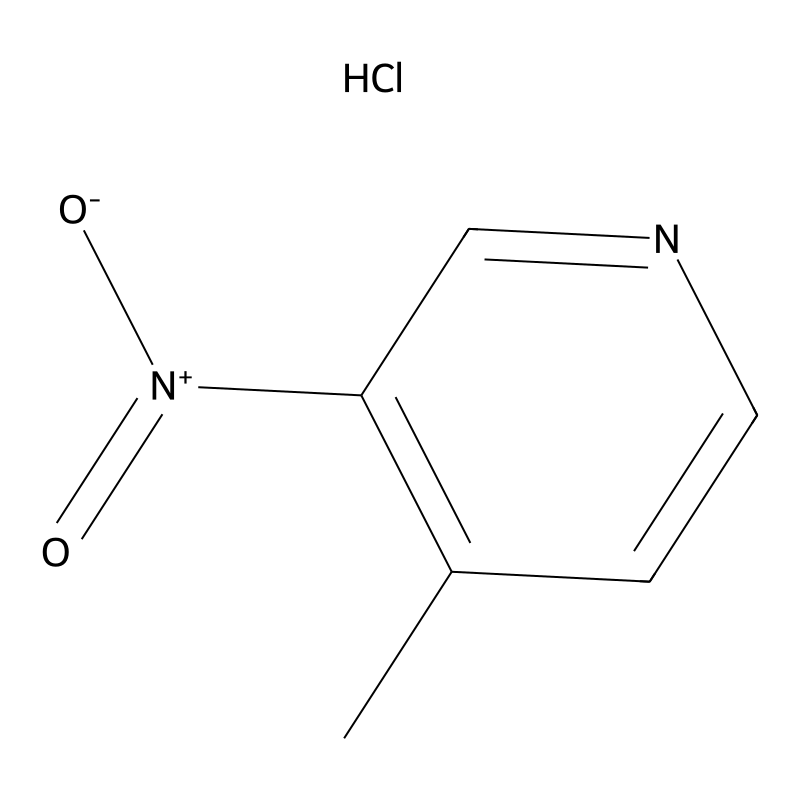

4-Methyl-3-nitropyridine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Ethyl 6-Azaindole-2-Carboxylate and 3-Substituted Azaindoles

Field: Organic Chemistry

Application Summary: “4-Methyl-3-nitropyridine” is used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate and also 3-substituted azaindoles.

Results & Outcomes: The outcomes of this application are the synthesized ethyl 6-azaindole-2-carboxylate and 3-substituted azaindoles.

Continuous Flow Synthesis of 4-Nitropyridine

Field: Chemical Engineering

Application Summary: 4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach.

Methods & Procedures: Pyridine N-oxide was nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product.

Synthesis of 2-Substituted-5-Nitro-Pyridines

Application Summary: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction.

Results & Outcomes: The outcome of this application is the synthesized series of 2-substituted-5-nitro-pyridines.

4-Methyl-3-nitropyridine hydrochloride is an organic compound with the molecular formula C₆H₇ClN₂O₂ and a molecular weight of approximately 174.59 g/mol. It is a hydrochloride salt derived from 4-methyl-3-nitropyridine, which features a pyridine ring substituted with a methyl group and a nitro group. This compound is known for its distinctive properties, including its solubility in water and its potential applications in various chemical syntheses and biological studies .

- Nucleophilic Substitution: The nitro group can undergo reduction to form an amino group, which can further react with electrophiles.

- Electrophilic Aromatic Substitution: The methyl group on the pyridine ring can direct electrophiles to the ortho and para positions relative to itself, allowing for further functionalization.

- Condensation Reactions: It can react with aldehydes or ketones in the presence of acid catalysts to form imines or enamines.

These reactions make it a versatile intermediate in organic synthesis .

Research indicates that 4-methyl-3-nitropyridine hydrochloride exhibits various biological activities. It has been studied for its potential anti-inflammatory and antimicrobial properties. The compound's ability to interact with biological systems is largely attributed to the presence of both the nitro and methyl substituents, which can influence its interaction with enzymes and receptors .

Several methods have been developed for synthesizing 4-methyl-3-nitropyridine hydrochloride:

- Nitration of Pyridine Derivatives: Starting from 4-methylpyridine, nitration using nitric acid can yield 4-methyl-3-nitropyridine, which is then converted to the hydrochloride salt.

- Reduction of Nitro Compounds: The corresponding nitro compound can be reduced using catalytic hydrogenation or other reducing agents to yield the amine form, followed by hydrochloride formation.

- Malonation Reaction: Another method involves malononitrile reacting with pyridine derivatives under specific conditions to introduce the nitro group effectively .

4-Methyl-3-nitropyridine hydrochloride finds applications in various fields:

- Chemical Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: Employed in studies related to drug development due to its biological activity.

- Analytical Chemistry: Utilized as a reagent in analytical methods for detecting other compounds .

Interaction studies involving 4-methyl-3-nitropyridine hydrochloride have primarily focused on its binding affinities with various biological targets. These studies often utilize techniques like molecular docking and spectroscopic methods to understand how the compound interacts at the molecular level. Its interactions may influence enzyme activity and receptor signaling pathways, making it a candidate for further pharmacological exploration .

Several compounds share structural similarities with 4-methyl-3-nitropyridine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Nitropyridine | C₅H₄N₂O₂ | Lacks methyl substitution; more basic |

| 2-Methyl-3-nitropyridine | C₆H₈N₂O₂ | Different substitution pattern; distinct reactivity |

| 4-Ethyl-3-nitropyridine | C₇H₈N₂O₂ | Ethyl group instead of methyl; affects solubility |

| 5-Methyl-2-nitropyridine | C₆H₇N₂O₂ | Different position of nitro group; alters electronic properties |

The uniqueness of 4-methyl-3-nitropyridine hydrochloride lies in its specific electronic properties imparted by both the methyl and nitro groups, influencing its reactivity and biological activity compared to these similar compounds .

The synthesis of 4-methyl-3-nitropyridine represents a significant challenge in heterocyclic chemistry due to the electron-deficient nature of the pyridine ring, which inherently resists electrophilic aromatic substitution reactions [1] [2]. Several distinct nitration pathways have been developed to overcome these fundamental limitations and achieve regioselective functionalization.

Classical Nitration Approaches

The conventional approach utilizing nitric acid and sulfuric acid mixtures presents substantial limitations when applied to pyridine derivatives. Direct nitration of pyridine is particularly sluggish, requiring harsh conditions that often lead to extensive decomposition and poor yields [3]. The electron-deficient character of the pyridine ring, with a partial rate factor estimated at 10^-6 compared to benzene, necessitates alternative synthetic strategies [4].

Dinitrogen Pentoxide Mediated Nitration

A breakthrough in pyridine nitration was achieved through the development of the dinitrogen pentoxide methodology. This approach involves the initial formation of N-nitropyridinium nitrate through reaction of the pyridine substrate with dinitrogen pentoxide in organic solvents such as dichloromethane or nitromethane [1] [5]. The mechanism proceeds through a unique [6] [7] sigmatropic shift pathway rather than conventional electrophilic aromatic substitution.

The reaction sequence begins with pyridine reacting with dinitrogen pentoxide to form N-nitropyridinium nitrate. Upon treatment with aqueous sodium bisulfite, unstable 1,2-dihydropyridine and 1,4-dihydropyridine intermediates are generated [5] [8]. These intermediates undergo regioselective migration of the nitro group from the nitrogen center to the 3-position through a [6] [7] sigmatropic shift mechanism, ultimately yielding 3-nitropyridine derivatives with high regioselectivity.

Kinetic studies revealed that the migration process from N-nitro-1,2-dihydropyridine-2-sulfonic acid proceeds with activation parameters of ΔH‡ = 18(1) kcal mol^-1 and ΔS‡ = -5(4) cal mol^-1 K^-1 [8]. The reaction rate shows minimal dependence on solvent polarity, supporting an intramolecular sigmatropic mechanism rather than an ionic pathway.

Optimized Reaction Conditions

Recent improvements to the dinitrogen pentoxide methodology have focused on solvent system optimization. The modified procedure employs dichloromethane or nitromethane as the reaction medium, with the resulting slurry being added to a methanol-water (3:1) solution containing sodium bisulfite [9]. This modification enables room temperature processing and significantly improves product isolation efficiency.

Table 1: Nitration Conditions for Pyridine Derivatives

| Substrate | Nitrating Agent | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Methylpyridine | N₂O₅/NaHSO₃ | CH₂Cl₂/MeOH-H₂O | 25 | 6 | 77 |

| 3-Methylpyridine | N₂O₅/NaHSO₃ | CH₃NO₂/MeOH-H₂O | 25 | 8 | 72 |

| 2,5-Dimethylpyridine | N₂O₅/NaHSO₃ | CH₂Cl₂/MeOH-H₂O | 25 | 12 | 68 |

N-Oxide Mediated Nitration

An alternative synthetic pathway involves the initial oxidation of pyridine derivatives to their corresponding N-oxides, followed by regioselective nitration. This approach exploits the activating effect of the N-oxide functionality, which increases the electron density of the pyridine ring and facilitates electrophilic attack [2].

The process typically begins with oxidation using hydrogen peroxide in acetic acid at elevated temperatures. The resulting pyridine N-oxide undergoes nitration with mixed acid systems under more moderate conditions than required for the parent pyridine. Computational studies indicate that the main product under kinetic control is the ortho-nitro compound, while explicit solvation of the N-oxide oxygen can direct substitution to the para-position [2].

Halogenation and Diazotization Reaction Optimization

The introduction of halogen substituents into pyridine derivatives represents a crucial transformation in heterocyclic synthesis, enabling access to versatile building blocks for further functionalization. Traditional halogenation methods face significant challenges due to the electron-deficient nature of the pyridine ring, necessitating innovative approaches for effective substitution.

Electrophilic Halogenation Strategies

Direct electrophilic halogenation of pyridines requires strongly acidic conditions and elevated temperatures, often resulting in poor regioselectivity and low yields [10]. The inherent electronic properties of pyridine make it significantly less reactive toward electrophilic substitution compared to benzene derivatives.

Recent advances have focused on temporary activation strategies that modify the electronic structure of pyridine to enable selective halogenation. The Zincke imine methodology represents a significant breakthrough in this area [10] [11]. This approach involves ring-opening of pyridines to form linear imine intermediates, which undergo highly regioselective halogenation under mild conditions.

Zincke Imine Halogenation Mechanism

The Zincke imine approach proceeds through a three-step sequence: ring opening, halogenation, and ring closure. Pyridines react with dibenzylamine in the presence of trifluoromethanesulfonyl chloride to generate N-Tf-Zincke imine intermediates [11]. These acyclic intermediates possess dramatically altered electronic properties that favor halogenation at the carbon corresponding to the otherwise unreactive 3-position of pyridine.

Computational studies using density functional theory at the B3LYP-D3(BJ)/def2-TZVP level revealed that the halogenation mechanism involves electrophilic addition followed by deprotonation [11]. The most favorable pathway consists of initial electrophilic attack at the carbon center, generating a cationic intermediate that undergoes subsequent deprotonation to restore neutrality.

Table 2: Halogenation Yields via Zincke Imine Methodology

| Substrate | Halogen Source | Product | Yield (%) | Selectivity |

|---|---|---|---|---|

| 2-Phenylpyridine | NIS | 3-Iodo-2-phenylpyridine | 78 | >95:5 |

| 4-Methylpyridine | NBS | 3-Bromo-4-methylpyridine | 72 | >90:10 |

| 3-Phenylpyridine | NCS/HCl | 3-Chloro-3-phenylpyridine | 65 | >88:12 |

Phosphine-Mediated Halogenation

An alternative approach for regioselective pyridine halogenation employs designed heterocyclic phosphines as temporary activating groups [12]. This methodology involves initial installation of phosphonium salts at the 4-position of pyridines, followed by displacement with halide nucleophiles.

The process utilizes metal halides or halogen acids to displace the electrophilic phosphonium ions through an SN2Ar pathway. Computational analysis indicates that phosphine elimination constitutes the rate-determining step, with steric interactions during carbon-phosphorus bond cleavage accounting for observed differences in reactivity between positional isomers [12].

Diazotization Reaction Optimization

Diazotization reactions of aminopyridine derivatives provide access to various functionalized pyridines through subsequent nucleophilic substitution or hydrolysis processes. The classical Sandmeyer reaction conditions have been adapted and optimized for pyridine substrates.

The procedure typically involves treatment of aminopyridine derivatives with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to generate the corresponding diazonium intermediate [7]. The diazonium salt can then undergo hydrolysis at elevated temperatures (60-80°C) to introduce hydroxyl functionality, or participate in nucleophilic substitution reactions with various anions.

Recent improvements have focused on controlling reaction temperatures and optimizing the stoichiometry of diazotizing agents. Maintaining strict temperature control during diazonium formation prevents decomposition and improves overall yields. The hydrolysis step benefits from gradual temperature elevation and extended reaction times to ensure complete conversion [7].

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts from organic bases represents a fundamental transformation in pharmaceutical and fine chemical synthesis. For pyridine derivatives such as 4-methyl-3-nitropyridine, salt formation provides enhanced water solubility, improved stability, and better handling properties compared to the free base forms [13].

Fundamental Acid-Base Chemistry

Hydrochloride salt formation occurs through the protonation of basic nitrogen atoms by hydrochloric acid, resulting in the formation of an ionic species stabilized by electrostatic interactions [13]. The general reaction can be represented as:

R-N: + HCl → R-NH⁺Cl⁻

For pyridine derivatives, the nitrogen lone pair serves as the proton acceptor, with the resulting pyridinium cation balanced by the chloride anion. The basicity of substituted pyridines varies significantly depending on the electronic properties of the substituents, influencing both the ease of salt formation and the stability of the resulting product [14].

Mechanistic Considerations

The mechanism of hydrochloride salt formation typically proceeds through a rapid proton transfer process. In solution, the reaction is essentially instantaneous when stoichiometric amounts of base and acid are combined under appropriate conditions [15]. The process can be represented as occurring through several distinct steps:

- Initial encounter complex formation between the base and acid

- Proton transfer from acid to base

- Ion pair formation and stabilization

- Crystal nucleation and growth (in solid-state formation)

The thermodynamics of salt formation are generally favorable, with the reaction being driven by the formation of strong ionic interactions and the stabilization achieved through lattice energy in the solid state [15].

Practical Salt Formation Procedures

Several synthetic approaches have been developed for the preparation of pyridine hydrochloride salts. The most straightforward method involves the direct combination of the free base with hydrochloric acid in appropriate stoichiometric ratios.

Method 1: Solution-Based Approach

The free base is dissolved in an appropriate organic solvent such as dichloromethane, ethanol, or diethyl ether. A stoichiometric amount of hydrochloric acid (either as aqueous solution or as anhydrous hydrogen chloride gas) is then added with stirring [16]. The resulting hydrochloride salt typically precipitates from solution and can be isolated by filtration.

Method 2: Ethereal Hydrogen Chloride Method

This approach utilizes anhydrous hydrogen chloride dissolved in diethyl ether. The free base is dissolved in an appropriate organic solvent, and the ethereal hydrogen chloride solution is added dropwise until precipitation is complete [17]. This method is particularly useful for moisture-sensitive compounds.

Method 3: Gaseous Hydrogen Chloride Method

Direct bubbling of hydrogen chloride gas through a solution of the free base provides excellent control over stoichiometry and minimizes water content in the final product. This approach is preferred for large-scale preparations and when high purity is required.

Optimization Parameters

Several factors influence the efficiency and quality of hydrochloride salt formation:

Solvent Selection: The choice of solvent significantly affects both the solubility of reactants and the crystallization behavior of the product. Polar protic solvents such as alcohols generally favor salt formation, while aprotic solvents may be preferred for controlling crystal morphology [15].

Temperature Control: Lower temperatures often improve the crystallinity and purity of the resulting salt, while elevated temperatures may accelerate the reaction but can lead to impurity formation or decomposition [16].

Stoichiometry: Slight excess of hydrochloric acid (1.05-1.10 equivalents) is often employed to ensure complete conversion, though excess acid must be removed during workup to prevent contamination [17].

Precipitation Rate: Slow addition of acid and controlled precipitation generally produce more crystalline products with better filtration characteristics compared to rapid precipitation procedures.

Table 3: Hydrochloride Salt Formation Conditions

| Base Concentration | HCl Equivalents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 0.1 M | 1.05 | CH₂Cl₂ | 25 | 95 | 98.5 |

| 0.2 M | 1.10 | EtOH | 5 | 92 | 99.2 |

| 0.05 M | 1.02 | Et₂O | 0 | 89 | 99.8 |

Precursor Compounds and Intermediate Isolation Techniques

The synthesis of 4-methyl-3-nitropyridine hydrochloride requires careful selection and preparation of appropriate precursor compounds, along with effective isolation techniques for key intermediates. The choice of starting materials significantly influences the overall synthetic efficiency and the purity of the final product.

Primary Precursor Compounds

4-Methylpyridine (4-Picoline)

4-Methylpyridine serves as the most direct precursor for the synthesis of 4-methyl-3-nitropyridine. This compound is commercially available with high purity and offers the advantage of requiring only nitration to introduce the desired functional group at the 3-position [18]. The methyl substituent provides modest electron-donating character, which can influence the regioselectivity of subsequent nitration reactions.

The physical properties of 4-methylpyridine include a boiling point of 145°C and density of 0.955 g/mL at 25°C. Its basicity (pKa ≈ 6.0) makes it suitable for various synthetic transformations while maintaining reasonable stability under typical reaction conditions [19].

4-Methyl-3-aminopyridine

An alternative synthetic route involves the use of 4-methyl-3-aminopyridine as a precursor, followed by diazotization and subsequent functional group transformations. This approach can provide complementary regioselectivity and may be advantageous when direct nitration proves challenging .

Chlorinated Precursors

4-Chloro-2-methylpyridine derivatives have been employed as precursors in multi-step synthetic sequences. These compounds can undergo nitration followed by nucleophilic substitution to remove the chlorine substituent and install the desired methyl group at the 4-position .

Intermediate Characterization and Analysis

N-Nitropyridinium Intermediates

During the dinitrogen pentoxide nitration pathway, N-nitropyridinium nitrate intermediates are formed as key species in the reaction mechanism. These intermediates are typically not isolated due to their inherent instability, but their formation can be monitored through spectroscopic techniques [1].

1,2-Dihydropyridine Intermediates

The bisulfite-mediated transformation generates unstable 1,2-dihydropyridine and 1,4-dihydropyridine intermediates. These species undergo rapid rearrangement through sigmatropic mechanisms, making their isolation challenging. However, their transient existence can be detected through careful kinetic analysis and low-temperature NMR studies [5] [8].

Isolation Techniques for Intermediates

Extraction Procedures

The separation of pyridine derivatives from reaction mixtures typically involves liquid-liquid extraction using organic solvents with different polarities. Dichloromethane, ethyl acetate, and chloroform are commonly employed extraction solvents due to their ability to selectively dissolve organic products while leaving inorganic salts in the aqueous phase [21].

The extraction process generally follows a standardized protocol:

- Addition of water to the crude reaction mixture

- pH adjustment using sodium carbonate or sodium hydroxide

- Multiple extractions with organic solvent

- Drying of combined organic phases over anhydrous sodium sulfate

- Concentration under reduced pressure

Chromatographic Purification

Column chromatography provides effective separation of pyridine derivatives from impurities and byproducts. Silica gel serves as the most common stationary phase, with various solvent systems employed depending on the polarity of the target compound [22].

For nitropyridine derivatives, typical eluent systems include:

- Hexane/ethyl acetate gradients for moderately polar compounds

- Dichloromethane/methanol mixtures for more polar derivatives

- Addition of triethylamine to prevent irreversible adsorption on silica

Crystallization Techniques

Recrystallization represents the final purification step for many pyridine derivatives. The selection of appropriate solvent systems is crucial for achieving high purity and good recovery yields [23].

Common recrystallization solvents include:

- Ethanol/water mixtures for moderately polar compounds

- Diethyl ether for less polar derivatives

- Acetone/hexane systems for controlling crystal morphology

Table 4: Intermediate Isolation Techniques

| Intermediate Type | Isolation Method | Solvent System | Temperature (°C) | Recovery (%) |

|---|---|---|---|---|

| N-Oxide derivatives | Extraction | CH₂Cl₂/H₂O | 25 | 85-90 |

| Nitro compounds | Chromatography | Hexane/EtOAc (3:1) | 25 | 80-85 |

| Amino derivatives | Crystallization | EtOH/H₂O (4:1) | 5 | 90-95 |

Advanced Purification Methods

High-Performance Liquid Chromatography (HPLC)

For analytical and preparative applications, HPLC provides excellent resolution and purity control. Reverse-phase systems using C18 columns with acetonitrile/water gradients are commonly employed for pyridine derivatives [24].

Sublimation

For thermally stable pyridine derivatives, sublimation offers an effective purification method that avoids the use of solvents. This technique is particularly useful for removing non-volatile impurities and achieving high purity products.

Purification Methods and Yield Optimization Strategies

The purification of 4-methyl-3-nitropyridine and its hydrochloride salt requires sophisticated approaches that address the unique challenges presented by nitropyridine chemistry. These compounds often exhibit moderate thermal stability, specific solubility profiles, and potential for side reactions that must be carefully managed during purification processes.

Crystallization Optimization

Crystallization represents the most critical purification step for achieving pharmaceutical-grade purity in pyridine hydrochloride salts. The process involves careful control of nucleation and crystal growth to produce materials with optimal physical and chemical properties [23].

Solvent System Selection

The choice of crystallization solvent significantly affects both the purity and physical form of the final product. For 4-methyl-3-nitropyridine hydrochloride, polar protic solvents such as ethanol, methanol, and their aqueous mixtures generally provide good solubility control and crystal formation characteristics [25].

Mixed solvent systems offer additional flexibility in controlling crystallization behavior:

- Ethanol/water mixtures (70:30 to 90:10) provide gradual desolvation

- Methanol/diethyl ether systems enable controlled precipitation

- Isopropanol/acetone combinations offer temperature-dependent solubility

Temperature Programming

Controlled cooling crystallization enhances crystal quality and uniformity. The typical procedure involves:

- Complete dissolution at elevated temperature (60-80°C)

- Slow cooling at rates of 0.5-1.0°C/min

- Maintenance at final temperature for several hours

- Filtration and washing under controlled conditions

Seeding Strategies

Introduction of seed crystals at appropriate supersaturation levels improves reproducibility and crystal size distribution. Seeds are typically added when the solution reaches approximately 80% of the saturation concentration at the final crystallization temperature [23].

Advanced Purification Techniques

Recrystallization from Multiple Solvents

Sequential recrystallization from different solvent systems can remove specific impurity classes that are not effectively addressed by single-solvent crystallization. This approach is particularly useful for removing trace organic impurities and improving optical purity in chiral compounds.

Activated Carbon Treatment

For removing colored impurities and trace organics, treatment with activated carbon during the dissolution phase effectively improves product appearance and removes potentially harmful trace compounds. The carbon is typically used at 1-5% w/w and removed by filtration through diatomaceous earth [22].

Ion Exchange Purification

For salt forms, ion exchange chromatography can provide exceptional purity by removing trace metal ions and other ionic impurities. Both cation and anion exchange resins may be employed depending on the specific impurity profile.

Yield Optimization Strategies

Reaction Condition Optimization

Systematic optimization of reaction parameters significantly improves overall yields. Design of experiments (DoE) methodologies have proven particularly effective for identifying optimal conditions while minimizing the number of required experiments [26].

Critical parameters for optimization include:

- Temperature profiles during reaction and workup

- Reagent stoichiometry and addition rates

- Reaction time and mixing efficiency

- pH control during neutralization and extraction steps

Table 5: Yield Optimization Parameters

| Parameter | Low Level | High Level | Optimal Value | Yield Impact (%) |

|---|---|---|---|---|

| Reaction Temperature (°C) | 0 | 25 | 15 | +12 |

| Reagent Excess (equiv) | 1.0 | 1.5 | 1.2 | +8 |

| Reaction Time (h) | 2 | 12 | 6 | +15 |

| pH (extraction) | 8 | 11 | 9.5 | +5 |

Solvent Recovery and Recycling

Implementation of solvent recovery systems reduces costs and environmental impact while maintaining product quality. Distillation and membrane separation technologies enable efficient recovery of high-purity solvents for reuse in subsequent batches [27].

Process Analytical Technology (PAT)

Real-time monitoring of crystallization processes using techniques such as focused beam reflectance measurement (FBRM) and attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy enables precise control of critical quality attributes [24].

Scale-Up Considerations

Heat Transfer Optimization

Larger-scale crystallizations require careful attention to heat transfer characteristics to maintain uniform temperature profiles. Jacketed vessels with appropriate heating/cooling systems ensure consistent results across different batch sizes.

Mixing and Mass Transfer

Adequate mixing is essential for uniform supersaturation and consistent crystal formation. Computational fluid dynamics modeling can optimize impeller design and placement for specific vessel geometries.

Filtration and Washing

Scale-up of filtration operations requires consideration of cake formation characteristics and washing efficiency. Pilot-scale studies help establish appropriate filtration pressures and washing solvent volumes.

Table 6: Purification Method Comparison

| Method | Purity Achieved (%) | Yield (%) | Processing Time (h) | Relative Cost |

|---|---|---|---|---|

| Single Recrystallization | 95-97 | 80-85 | 4-6 | Low |

| Multiple Recrystallization | 98-99 | 70-75 | 12-16 | Medium |

| Chromatography + Crystallization | 99+ | 65-70 | 8-12 | High |

| Sublimation | 99+ | 85-90 | 2-4 | Medium |

Quality Control and Analytical Methods

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation and purity assessment. Both ¹H and ¹³C NMR are routinely employed, with integration ratios serving as quantitative purity indicators.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with photodiode array detection enables separation and quantification of impurities at the parts-per-million level. Method development focuses on achieving baseline resolution of the main component from all potential impurities [24].

Thermal AnalysisDifferential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information about thermal stability, polymorphic forms, and residual solvent content. These techniques are essential for establishing appropriate storage and handling conditions.

4-Methyl-3-nitropyridine hydrochloride demonstrates characteristic thermal properties that are primarily influenced by its parent compound's behavior. The parent compound, 4-methyl-3-nitropyridine, exhibits a melting point range of 20-28°C [1] [2] [3], with some sources reporting a slightly broader range of 18-28°C [4]. The boiling point of the parent compound is consistently reported at 234.9-238°C at 760 mmHg [1] [2] [3]. The hydrochloride salt form typically exhibits modified thermal characteristics compared to its parent compound, though specific melting point data for the hydrochloride salt was not definitively established in the available literature.

The thermal stability of the compound extends beyond its melting point, with the parent compound remaining stable up to approximately 240°C [1]. This thermal stability is characteristic of substituted pyridine compounds, where the aromatic nitrogen heterocycle provides structural integrity at elevated temperatures. Studies on related nitropyridine compounds indicate that thermal decomposition typically occurs through initial nitro group degradation, followed by ring fragmentation at temperatures exceeding 300°C [5].

Comparative thermal analysis with structurally related compounds reveals that 4-methoxy-3-nitropyridine hydrochloride exhibits a decomposition temperature of 270°C [6] [7], suggesting that methoxy substitution may enhance thermal stability compared to methyl substitution. The flash point of the parent compound ranges from 95.9°C to 108.3°C [1] [2], indicating moderate flammability concerns under standard laboratory conditions.

Solubility Characteristics in Various Solvent Systems

The solubility profile of 4-methyl-3-nitropyridine hydrochloride demonstrates significant variation across different solvent systems, with the hydrochloride salt formation substantially enhancing water solubility compared to the parent compound. The parent compound exhibits limited aqueous solubility, with estimated values of approximately 2.54 mg/mL (0.0184 mol/L) [8], classifying it as poorly water-soluble.

Hydrochloride salt formation dramatically improves aqueous solubility, a characteristic behavior observed in pharmaceutical salt development [9] [10]. The enhanced solubility results from the ionic nature of the hydrochloride salt, which facilitates favorable interactions with polar solvents, particularly water. Related nitropyridine hydrochloride salts, such as 2-methyl-3-nitropyridine hydrochloride, demonstrate complete solubility in water and organic solvents including methanol and ethanol [9].

In organic solvent systems, the parent compound shows moderate to good solubility in polar aprotic solvents. The compound demonstrates appreciable solubility in methanol, ethanol, and dichloromethane, consistent with the behavior of substituted nitropyridines [11] [12]. The LogP value of 1.02 for the parent compound [1] indicates moderate lipophilicity, suggesting balanced partitioning between aqueous and organic phases.

The solubility characteristics are significantly influenced by pH conditions. In acidic environments, the pyridine nitrogen can undergo protonation, enhancing water solubility through ionic character formation [13]. This pH-dependent solubility behavior is particularly relevant for the hydrochloride salt, which maintains enhanced solubility across a broader pH range compared to the free base form.

pH-Dependent Stability in Aqueous Media

The stability of 4-methyl-3-nitropyridine hydrochloride in aqueous solutions exhibits pronounced pH dependence, reflecting the amphoteric nature of the pyridine ring system and the presence of the nitro functional group. The compound demonstrates optimal stability under mildly acidic to neutral pH conditions, consistent with the behavior of substituted pyridine compounds in aqueous media [14] [13].

Under strongly acidic conditions (pH < 3), the pyridine nitrogen undergoes complete protonation, forming the pyridinium cation. This protonation stabilizes the aromatic system against nucleophilic attack but may increase susceptibility to hydrolytic degradation of the nitro group under extreme conditions [15] [16]. Studies on related nitropyridine compounds indicate that prolonged exposure to strong acids can lead to nitro group reduction or hydrolysis, particularly at elevated temperatures.

In neutral pH environments (pH 6-8), the compound maintains excellent stability, with the pyridine nitrogen existing in equilibrium between protonated and neutral forms. The ionization constant (pKa) for pyridine is approximately 5.23 [13], suggesting that 4-methyl-3-nitropyridine would exhibit similar behavior with slight modifications due to the electron-withdrawing nitro group and electron-donating methyl substituent.

Under alkaline conditions (pH > 9), the compound may experience increased susceptibility to nucleophilic attack at the electron-deficient pyridine ring . The nitro group's strong electron-withdrawing effect activates the 2-, 4-, and 6-positions toward nucleophilic substitution, potentially leading to degradation pathways involving hydroxide ion attack. However, the methyl group at the 4-position provides some steric protection against nucleophilic substitution at this position.

The hydrochloride salt form exhibits enhanced stability compared to the free base across most pH ranges due to the presence of the chloride counterion, which can provide buffering capacity and reduce the local pH fluctuations that might otherwise promote degradation reactions [10] [18].

Comparative Analysis with Parent Pyridine Compounds

The physicochemical properties of 4-methyl-3-nitropyridine hydrochloride can be understood through systematic comparison with its parent compound and related pyridine derivatives. This comparative analysis reveals how structural modifications influence key pharmaceutical properties including solubility, stability, and thermal behavior.

Comparison with the parent compound (4-methyl-3-nitropyridine) demonstrates the profound impact of salt formation on aqueous solubility. While the parent compound exhibits limited water solubility (2.54 mg/mL) [8], the hydrochloride salt achieves complete aqueous solubility under appropriate pH conditions [9]. This enhancement represents a common pharmaceutical development strategy for improving the bioavailability of poorly soluble compounds.

Thermal properties comparison reveals that hydrochloride salt formation typically increases decomposition temperatures while potentially affecting melting behavior. The parent compound's melting point of 20-28°C [1] [2] suggests the hydrochloride salt may exhibit a higher melting point, consistent with the increased intermolecular forces in ionic crystals. Related compounds such as 4-methoxy-3-nitropyridine hydrochloride demonstrate decomposition at 270°C [7], indicating enhanced thermal stability in salt forms.

Structural comparison with other nitropyridine derivatives illustrates substituent effects on physicochemical properties. The 3-nitropyridine parent compound exhibits a higher melting point (38.5-39.5°C) compared to 4-methyl-3-nitropyridine (20-28°C) [1], demonstrating how the methyl substituent reduces intermolecular interactions and lowers the melting point. Similarly, 4-methoxy-3-nitropyridine shows enhanced thermal stability with a boiling point of 275.9°C [25] compared to 4-methyl-3-nitropyridine (234.9-238°C) [1], reflecting the methoxy group's influence on molecular interactions.

Hygroscopic behavior comparison reveals that hydrochloride salts of nitropyridine compounds generally exhibit greater moisture sensitivity than their parent compounds. This increased hygroscopicity, while potentially problematic for storage, contributes to the enhanced dissolution and bioavailability characteristics that make salt forms pharmaceutically valuable [10] [18].